molecular formula C9H14ClNS B12981572 2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

Cat. No.: B12981572
M. Wt: 203.73 g/mol
InChI Key: ZRDULJCATUKYNO-UHFFFAOYSA-N
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Description

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves the reaction of cyclopenta[b]thiophene derivatives with appropriate amines under controlled conditions. One common method involves the use of sulfur and cyclo-ketones in an alcohol solvent, with diethylamine added dropwise under an ice bath .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

2-ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-2-7-9(10)6-4-3-5-8(6)11-7;/h2-5,10H2,1H3;1H

InChI Key

ZRDULJCATUKYNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(S1)CCC2)N.Cl

Origin of Product

United States

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